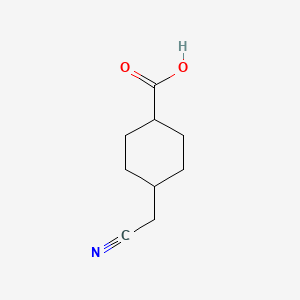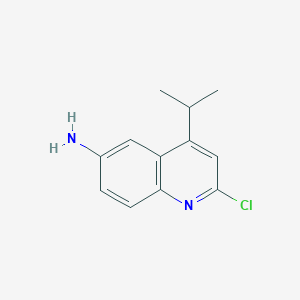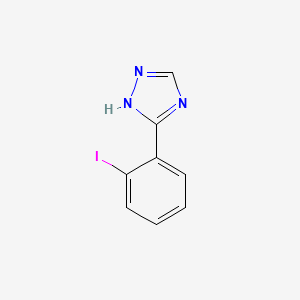
Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxycyclohexyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate typically involves the protection of an amino acid derivative followed by esterification. One common method includes:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, revealing the free amino group.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM).
Reduction: LiAlH4 in ether.
Deprotection: Trifluoroacetic acid (TFA) in DCM.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Deprotection: Formation of the free amino acid ester.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mecanismo De Acción
The mechanism of action of Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate depends on its application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active drug. The hydroxycyclohexyl moiety can interact with biological targets, influencing molecular pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S)-2-(Boc-amino)-2-(4-methoxycyclohexyl)acetate: Similar structure but with a methoxy group instead of a hydroxy group.
Methyl (2S)-2-(Boc-amino)-2-(4-chlorocyclohexyl)acetate: Contains a chloro group instead of a hydroxy group.
Uniqueness
Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions, potentially enhancing its reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C14H25NO5 |
|---|---|
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
methyl 2-(4-hydroxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-11(12(17)19-4)9-5-7-10(16)8-6-9/h9-11,16H,5-8H2,1-4H3,(H,15,18) |
Clave InChI |
AUCQRVFHBNRGKU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1CCC(CC1)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13678247.png)
![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)

![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13678257.png)
![5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13678258.png)




![7-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13678277.png)
![3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one](/img/structure/B13678287.png)
![2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678288.png)
